Zanamivir

説明

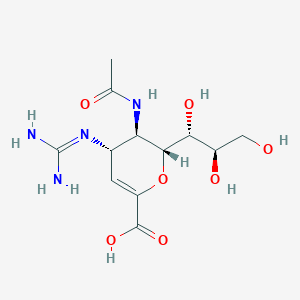

Structure

3D Structure

特性

IUPAC Name |

(2R,3R,4S)-3-acetamido-4-(diaminomethylideneamino)-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4O7/c1-4(18)15-8-5(16-12(13)14)2-7(11(21)22)23-10(8)9(20)6(19)3-17/h2,5-6,8-10,17,19-20H,3H2,1H3,(H,15,18)(H,21,22)(H4,13,14,16)/t5-,6+,8+,9+,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARAIBEBZBOPLMB-UFGQHTETSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C=C(OC1C(C(CO)O)O)C(=O)O)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](C=C(O[C@H]1[C@@H]([C@@H](CO)O)O)C(=O)O)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0023749 | |

| Record name | Zanamivir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Zanamivir | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014698 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

In water, 18,000 mg/L at 25 °C, 7.31e+00 g/L | |

| Record name | ZANAMIVIR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7437 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Zanamivir | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014698 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

White to off-white powder | |

CAS No. |

139110-80-8 | |

| Record name | Zanamivir | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139110-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zanamivir [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139110808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zanamivir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00558 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Zanamivir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R,3R,4S)-3-acetamido-4-(diaminomethylideneamino)-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZANAMIVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L6O3XI777I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ZANAMIVIR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7437 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Zanamivir | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014698 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

256 °C | |

| Record name | ZANAMIVIR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7437 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Zanamivir's Mechanism of Action Against Influenza Virus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism of action of zanamivir, a potent neuraminidase inhibitor used in the treatment and prophylaxis of influenza A and B viruses. This document details the molecular interactions, enzymatic inhibition, and its role in disrupting the viral life cycle, supported by quantitative data, experimental protocols, and visual diagrams.

Core Mechanism of Action: Inhibition of Viral Neuraminidase

This compound is a structural analogue of sialic acid, the natural substrate for the influenza virus neuraminidase (NA) enzyme.[1][2] Its primary mechanism of action is the potent and specific inhibition of this enzyme, which is crucial for the release of progeny virions from the surface of infected host cells.[2][3] By binding to the active site of neuraminidase, this compound prevents the cleavage of terminal sialic acid residues from glycoconjugates on the host cell and on the newly formed viral particles.[3] This results in the aggregation of newly synthesized virions at the cell surface, preventing their release and subsequent infection of other respiratory epithelial cells.[4]

The binding of this compound to the highly conserved active site of the neuraminidase enzyme is characterized by strong hydrogen bonding and ionic interactions.[5] Key amino acid residues within the active site that interact with this compound include:

-

Arginine triad (Arg118, Arg292, Arg371): These residues form salt bridges with the carboxylate group of this compound.[6]

-

Glutamic acid (Glu119 and Glu227): These residues interact with the guanidino group at the C4 position of this compound.[5][6]

-

Arginine (Arg152): Forms hydrogen bonds with the acetamido group.[5]

-

Glutamic acid (Glu276): Interacts with the glycerol side chain of this compound.[5]

These interactions lead to a high-affinity binding of this compound to the neuraminidase, effectively blocking its enzymatic activity.

Quantitative Analysis of this compound's Inhibitory Activity

The inhibitory potency of this compound is typically quantified by its 50% inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the neuraminidase enzyme activity in vitro. These values can vary depending on the influenza virus type and subtype, as well as the specific assay used.

Table 1: Mean IC50 Values of this compound Against Susceptible Influenza Strains

| Influenza Virus Type/Subtype | Mean this compound IC50 (nM) | Assay Type | Reference |

| Influenza A/H1N1 | 0.76 - 0.92 | Fluorescent/Chemiluminescent | [1][7] |

| Influenza A/H3N2 | 1.82 - 2.28 | Fluorescent/Chemiluminescent | [1][7] |

| Influenza A/H1N2 | 3.09 | Fluorescent | [1] |

| Influenza B | 2.28 - 4.19 | Fluorescent/Chemiluminescent | [1][7] |

Impact of Resistance Mutations on this compound Efficacy

Resistance to this compound is relatively rare compared to other neuraminidase inhibitors like oseltamivir. However, specific mutations in the neuraminidase gene can reduce the binding affinity of this compound, leading to decreased susceptibility.

Table 2: Impact of Neuraminidase Mutations on this compound IC50 Values

| Virus Strain/Mutation | This compound IC50 (nM) (Wild-Type) | This compound IC50 (nM) (Mutant) | Fold Increase in IC50 | Reference |

| A/H5N1 (D198G) | - | - | 44 | [8] |

| A/H5N1 (E119G) | - | - | >1,300 | [8] |

| A/H1N1 (Q136K) | - | - | ~300 | [9][10] |

| A/H3N2 (E119G) | ~1 | ~100 | ~100 | [10] |

| A/H3N2 (E119D) | ~1 | ~150 | ~150 | [10] |

| Influenza B (R152K) | ~2 | ~100 | ~50 | [10][11] |

| A/N2 (R292K) | ~1 | 20 | 20 | [11] |

Experimental Protocols for Neuraminidase Inhibition Assays

The susceptibility of influenza viruses to this compound is primarily determined using in vitro neuraminidase inhibition assays. The two most common methods are the fluorescent and chemiluminescent assays.

Fluorescence-Based Neuraminidase Inhibition Assay (MUNANA Substrate)

This assay relies on the cleavage of the fluorogenic substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) by the neuraminidase enzyme, which releases the fluorescent product 4-methylumbelliferone (4-MU).[12][13][14]

Methodology:

-

Virus Preparation: Influenza viruses are cultured in Madin-Darby Canine Kidney (MDCK) cells or embryonated chicken eggs to obtain sufficient viral titers.[13]

-

Serial Dilution of Inhibitor: this compound is serially diluted in assay buffer to create a range of concentrations.

-

Incubation with Virus: A standardized amount of the virus is pre-incubated with the various concentrations of this compound in a 96-well plate at room temperature for 45 minutes.[12]

-

Substrate Addition: The MUNANA substrate (final concentration of approximately 100-300 µM) is added to each well.[12][15]

-

Enzymatic Reaction: The plate is incubated at 37°C for 1 hour to allow the enzymatic reaction to proceed.[12]

-

Reaction Termination: The reaction is stopped by adding a stop solution (e.g., NaOH in ethanol).[12][15]

-

Fluorescence Measurement: The fluorescence of the liberated 4-MU is measured using a fluorometer with an excitation wavelength of ~355-365 nm and an emission wavelength of ~450-460 nm.[12][15]

-

IC50 Calculation: The concentration of this compound that reduces the neuraminidase activity by 50% (IC50) is calculated from the dose-response curve.[12]

Chemiluminescent-Based Neuraminidase Inhibition Assay (NA-Star® Substrate)

This assay utilizes a 1,2-dioxetane derivative of sialic acid (e.g., NA-Star®) as a substrate. Cleavage by neuraminidase generates an unstable intermediate that produces light upon the addition of an accelerator.[16][17]

Methodology:

-

Virus Dilution: The virus sample is diluted in the provided assay buffer. A 1:5 dilution is often sufficient.[16]

-

Inhibitor Incubation: Diluted virus is incubated with serial dilutions of this compound in a 96-well plate.

-

Substrate Incubation: The NA-Star® substrate is added, and the plate is incubated for 10-30 minutes.[16]

-

Signal Acceleration and Detection: An accelerator solution is injected into each well, and the resulting chemiluminescent signal is immediately measured by a luminometer.[16]

-

IC50 Determination: The IC50 value is determined by performing a nonlinear curve-fitting analysis of the dose-response data.[16]

Visualizing this compound's Role in the Influenza Life Cycle and Neuraminidase Inhibition

Influenza Virus Life Cycle

The following diagram illustrates the key stages of the influenza virus life cycle and highlights the specific point of intervention for this compound.

Caption: Influenza virus life cycle and the inhibitory action of this compound.

Neuraminidase Enzymatic Action and this compound Inhibition

This diagram depicts the enzymatic cleavage of sialic acid by neuraminidase and how this compound competitively inhibits this process.

Caption: Competitive inhibition of neuraminidase by this compound.

Conclusion

This compound's mechanism of action is a well-characterized example of structure-based drug design. By mimicking the natural substrate of influenza neuraminidase, it effectively inhibits viral propagation. Understanding the molecular details of its interaction with the enzyme, the quantitative measures of its potency, and the methods for assessing its efficacy are crucial for ongoing antiviral research and the development of next-generation influenza therapies.

References

- 1. Sensitivity of influenza viruses to this compound and oseltamivir: a study performed on viruses circulating in France prior to the introduction of neuraminidase inhibitors in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Viral neuraminidase - Wikipedia [en.wikipedia.org]

- 3. Frontiers | Influenza Virus Neuraminidase Structure and Functions [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Analysis of inhibitor binding in influenza virus neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Importance of Neuraminidase Active-Site Residues to the Neuraminidase Inhibitor Resistance of Influenza Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neuraminidase Sequence Analysis and Susceptibilities of Influenza Virus Clinical Isolates to this compound and Oseltamivir - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. mdpi.com [mdpi.com]

- 10. journals.asm.org [journals.asm.org]

- 11. Comparison of the Activities of this compound, Oseltamivir, and RWJ-270201 against Clinical Isolates of Influenza Virus and Neuraminidase Inhibitor-Resistant Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. ulab360.com [ulab360.com]

- 17. ulab360.com [ulab360.com]

The Dawn of a New Era in Antiviral Therapy: A Technical Guide to the Discovery and Development of Zanamivir

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide chronicles the pivotal discovery and development of Zanamivir, the first neuraminidase inhibitor to be approved for the treatment of influenza. We will delve into the rational drug design process that led to its creation, its mechanism of action, and the key experimental data that validated its efficacy and safety. This document is intended to serve as a comprehensive resource, providing detailed experimental protocols and structured data to aid in the understanding of this landmark antiviral agent.

A Landmark in Rational Drug Design: The Genesis of this compound

The journey to this compound's discovery is a testament to the power of structure-based drug design. In the late 1980s, scientists at the Australian Commonwealth Scientific and Industrial Research Organisation (CSIRO), in collaboration with Monash University and the Victorian College of Pharmacy, embarked on a mission to develop a novel anti-influenza therapeutic.[1] Their strategy was anchored in the knowledge of the three-dimensional structure of the influenza virus neuraminidase enzyme, a key player in viral propagation.[1]

The starting point for their investigation was 2-deoxy-2,3-didehydro-N-acetylneuraminic acid (DANA), a known weak inhibitor of neuraminidase.[1] By employing X-ray crystallography and computational chemistry, the researchers meticulously analyzed the active site of the neuraminidase enzyme. This allowed them to identify key amino acid residues and pockets that could be targeted to enhance inhibitor binding.

A critical breakthrough came with the observation of a negatively charged pocket within the active site. The team hypothesized that introducing a positively charged group on the inhibitor molecule would create a strong electrostatic interaction, thereby significantly increasing its binding affinity. This led to the synthesis of a series of DANA derivatives, culminating in the addition of a guanidino group at the C4 position. This modification resulted in a compound, initially named GG167 and later this compound, with dramatically improved inhibitory activity against neuraminidase.

Mechanism of Action: Halting the Viral Spread

This compound exerts its antiviral effect by specifically targeting the neuraminidase enzyme of both influenza A and B viruses. Neuraminidase is a surface glycoprotein that plays a crucial role in the final stage of the viral replication cycle. Its primary function is to cleave sialic acid residues from the surface of infected cells, which allows newly formed virus particles to be released and infect other cells.

This compound is a transition-state analogue inhibitor of neuraminidase.[1] It binds with high affinity to the active site of the enzyme, effectively blocking its catalytic activity. By inhibiting neuraminidase, this compound prevents the release of progeny virions from infected cells. The trapped viruses aggregate on the cell surface, unable to spread the infection throughout the respiratory tract.[1]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of this compound.

Table 1: In Vitro Inhibitory Activity of this compound against Influenza Neuraminidase

| Influenza Virus Strain | Neuraminidase Subtype | IC50 (nM) | Reference |

| A/Texas/36/91 | H1N1 | 0.34 | [2] |

| A/Victoria/3/75 | H3N2 | 0.95 | [2] |

| B/Lee/40 | - | 2.7 | [2] |

| Oseltamivir-resistant H274Y | H1N1 | 1.5 | [2] |

| This compound-resistant E119G/A | H3N2 | >100 | [2] |

IC50 (50% inhibitory concentration) values represent the concentration of the drug required to inhibit 50% of the neuraminidase enzyme activity.

Table 2: Pharmacokinetic Properties of this compound

| Parameter | Value | Reference |

| Bioavailability (oral) | 2% | [1] |

| Bioavailability (inhaled) | 4-17% | [1] |

| Protein Binding | <10% | [1] |

| Elimination Half-life | 2.5 - 5.1 hours | [1] |

| Excretion | Primarily unchanged in urine | [1] |

Table 3: Summary of Efficacy from Clinical Trials in Adults

| Outcome | This compound | Placebo | Reduction with this compound | P-value | Reference |

| Median time to alleviation of symptoms (days) | 6.0 | 6.6 | 0.60 days (14.4 hours) | <0.001 | [3] |

| Reduction in symptomatic influenza (prophylaxis) | 1.27% | 3.26% | 1.98% | - | [3] |

Table 4: Summary of Common Adverse Events in Clinical Trials (Adults and Adolescents)

| Adverse Event | This compound 10 mg Inhaled Twice Daily (%) | Placebo (%) | Reference |

| Diarrhea | 3 | 4 | [4] |

| Nausea | 3 | 3 | [4] |

| Sinusitis | 3 | 2 | [4] |

| Nasal signs and symptoms | 2 | 3 | [4] |

| Bronchitis | 2 | 3 | [4] |

| Cough | 2 | 3 | [4] |

| Headache | 2 | 1 | [4] |

| Dizziness | 2 | <1 | [4] |

Key Experimental Protocols

The following are detailed methodologies for key experiments used in the evaluation of this compound.

Neuraminidase Inhibition Assay (Fluorescence-based)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase. It utilizes a fluorogenic substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

Materials:

-

Influenza virus stock

-

This compound (or other inhibitors)

-

MUNANA substrate (Sigma-Aldrich)

-

Assay Buffer: 33 mM MES, 4 mM CaCl2, pH 6.5

-

Stop Solution: 0.1 M NaOH in 80% ethanol

-

96-well black, flat-bottom plates

-

Fluorometer (Excitation: 360 nm, Emission: 465 nm)

Procedure:

-

Virus Dilution: Dilute the virus stock in assay buffer to a concentration that yields a linear signal over the incubation period.

-

Inhibitor Dilution: Prepare serial dilutions of this compound in assay buffer.

-

Reaction Setup: In a 96-well plate, add 50 µL of diluted virus to each well. Add 50 µL of the serially diluted this compound or assay buffer (for control wells).

-

Pre-incubation: Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

-

Substrate Addition: Add 50 µL of MUNANA solution (final concentration 0.1 mM) to each well to start the reaction.

-

Incubation: Incubate the plate at 37°C for 60 minutes.

-

Reaction Termination: Stop the reaction by adding 100 µL of stop solution to each well.

-

Fluorescence Measurement: Read the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 465 nm.

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the control (no inhibitor). Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Plaque Reduction Assay

This cell-based assay measures the ability of a compound to inhibit the replication of influenza virus, as evidenced by a reduction in the number of viral plaques formed in a cell monolayer.

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

Influenza virus stock

-

This compound

-

Growth Medium: Eagle's Minimum Essential Medium (EMEM) with 10% Fetal Bovine Serum (FBS)

-

Infection Medium: EMEM with 1 µg/mL TPCK-trypsin

-

Overlay Medium: 1% low melting point agarose in infection medium

-

Crystal Violet staining solution (0.1% in 20% ethanol)

-

24-well plates

Procedure:

-

Cell Seeding: Seed MDCK cells in 24-well plates to form a confluent monolayer.

-

Virus Dilution: Prepare serial dilutions of the virus stock in infection medium.

-

Infection: Wash the cell monolayer with PBS and infect with a standardized amount of virus (e.g., 50-100 plaque-forming units per well) in the presence of varying concentrations of this compound.

-

Adsorption: Incubate at 37°C for 1 hour to allow virus adsorption.

-

Overlay: Remove the virus inoculum and overlay the cells with the agarose overlay medium containing the respective concentrations of this compound.

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days until plaques are visible.

-

Fixation and Staining: Fix the cells with 10% formalin and then stain with crystal violet.

-

Plaque Counting: Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control. Determine the EC50 (50% effective concentration) value.

Cell-based Viral Replication Assay

This assay assesses the overall inhibitory effect of a compound on viral replication in a multi-cycle growth format.

Materials:

-

MDCK cells

-

Influenza virus stock (low multiplicity of infection, e.g., MOI = 0.01)

-

This compound

-

Infection Medium

-

96-well plates

-

Method for quantifying viral yield (e.g., TCID50 assay, qPCR for viral RNA)

Procedure:

-

Cell Seeding: Seed MDCK cells in 96-well plates.

-

Infection: Infect the cells with influenza virus at a low MOI in the presence of serial dilutions of this compound.

-

Incubation: Incubate the plates at 37°C for a specified period (e.g., 24, 48, 72 hours) to allow for multiple rounds of viral replication.

-

Supernatant Collection: At the end of the incubation period, collect the cell culture supernatants.

-

Quantification of Viral Yield: Determine the amount of virus in the supernatants using a suitable method such as a TCID50 assay or qPCR.

-

Data Analysis: Calculate the reduction in viral yield for each this compound concentration compared to the virus control. Determine the EC50 value.

Conclusion

The discovery of this compound represents a paradigm shift in antiviral drug development, showcasing the success of a rational, structure-based approach. As the first-in-class neuraminidase inhibitor, it paved the way for a new generation of influenza therapeutics. This technical guide has provided a comprehensive overview of the key scientific milestones, mechanistic insights, and experimental validation that underpinned the development of this compound. The detailed protocols and compiled data serve as a valuable resource for researchers and professionals in the field of virology and drug discovery, illustrating the intricate process of translating fundamental scientific knowledge into a clinically effective therapeutic agent.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Comparison of the Activities of this compound, Oseltamivir, and RWJ-270201 against Clinical Isolates of Influenza Virus and Neuraminidase Inhibitor-Resistant Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bmj.com [bmj.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

Zanamivir: A Comprehensive Technical Guide on its Chemical Structure and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the chemical structure and key physicochemical properties of zanamivir, a potent neuraminidase inhibitor used in the treatment and prophylaxis of influenza A and B viruses.

Chemical Structure

This compound, a synthetic analogue of sialic acid, is a white to off-white powder.[1] Its chemical structure is characterized by a dihydropyran ring with several key functional groups that are crucial for its binding to the active site of the neuraminidase enzyme.

IUPAC Name: (2R,3R,4S)-3-acetamido-4-(diaminomethylideneamino)-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid[1]

Molecular Formula: C₁₂H₂₀N₄O₇[1]

SMILES: CC(=O)N[C@@H]1--INVALID-LINK--O)O)C(=O)O">C@HN=C(N)N[1]

Chemical Structure:

References

The Binding Affinity of Zanamivir to the Neuraminidase Active Site: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the binding affinity of zanamivir to the active site of influenza neuraminidase, a critical interaction for the inhibition of viral replication. This document provides a comprehensive overview of the quantitative binding data, detailed experimental methodologies, and visual representations of the molecular interactions and experimental workflows.

Quantitative Binding Affinity Data

The efficacy of this compound as a neuraminidase inhibitor is quantified by its binding affinity, commonly expressed as the half-maximal inhibitory concentration (IC50) and, in computational studies, as binding energy. These values vary depending on the influenza virus strain, the neuraminidase subtype, and the presence of mutations.

Inhibitory Concentration (IC50) of this compound

The IC50 value represents the concentration of this compound required to inhibit 50% of the neuraminidase enzymatic activity. Lower IC50 values indicate a higher binding affinity and more potent inhibition. The following tables summarize the mean IC50 values of this compound against various influenza A and B virus subtypes as determined by different assay methods.

Table 1: Mean IC50 Values of this compound against Influenza A and B Viruses (Fluorometric Assay)

| Influenza Virus Subtype | Mean IC50 (nM) |

| Influenza A/H1N1 | 0.92[1] |

| Influenza A/H3N2 | 2.28[1] |

| Influenza A/H1N2 | 3.09[1] |

| Influenza B | 4.19[1] |

Table 2: Mean IC50 Values of this compound against Influenza A and B Viruses (Chemiluminescent vs. Fluorescent Assays)

| Influenza Virus Subtype | Mean IC50 (nM) - Chemiluminescent | Mean IC50 (nM) - Fluorescent |

| Influenza A/H1N1 (N1) | 0.61[2] | 0.92[2] |

| Influenza A/H3N2 (N2) | 2.17[2] | 1.48[2] |

| Influenza B | 2.57[2] | 2.02[2] |

Table 3: this compound IC50 Values for Resistant Influenza Virus Mutants

| Neuraminidase Mutation | Fold Increase in IC50 vs. Wild Type | Reference |

| E119G (N2) | High-level resistance | [3] |

| E119D (N2) | Affects all NA inhibitors | [3] |

| Q136K | ~100 nM IC50 | [4] |

| R152K (Influenza B) | ~100 nM IC50 | [4] |

Computational Binding Energy

Molecular docking and molecular dynamics simulations provide theoretical estimates of the binding affinity in terms of binding energy, typically measured in kcal/mol. More negative values suggest a more favorable binding interaction.

Table 4: Computationally Determined Binding Energies of this compound

| Influenza Strain/Target | Method | Binding Energy (kcal/mol) | Reference |

| H5N1 Neuraminidase | Molecular Docking | -10.168 | [5] |

| H7N9 Neuraminidase (Wild Type) | Molecular Docking | Not specified, but favorable | [6] |

| H1N1 2009 Neuraminidase | Molecular Docking | -9 to -12 | [7] |

Experimental Protocols

The determination of this compound's binding affinity relies on robust and reproducible experimental methods. The most common of these are neuraminidase inhibition assays.

Fluorescence-Based Neuraminidase Inhibition Assay

This assay is widely used to determine the IC50 of neuraminidase inhibitors.[8][9] It relies on a fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[8][9]

Principle: The neuraminidase enzyme cleaves the MUNANA substrate, releasing the fluorescent product 4-methylumbelliferone (4-MU).[8][9] The fluorescence intensity is directly proportional to the enzyme activity. In the presence of an inhibitor like this compound, the enzymatic activity is reduced, leading to a decrease in fluorescence.

Detailed Methodology:

-

Virus Preparation: Influenza viruses are cultured in Madin-Darby Canine Kidney (MDCK) cells or embryonated chicken eggs to obtain a sufficient viral titer.[10]

-

Reagent Preparation:

-

Assay Buffer: A 2-(N-morpholino)ethanesulfonic acid (MES) buffer with calcium chloride is prepared and adjusted to pH 6.5.[8]

-

MUNANA Substrate: A stock solution of MUNANA is prepared in distilled water and then diluted to a working concentration in the assay buffer.[8] The solution is protected from light.

-

This compound Dilutions: A master stock of this compound is prepared and serially diluted to create a range of concentrations to be tested.

-

Stop Solution: A solution of ethanol and sodium hydroxide is prepared to stop the enzymatic reaction.[8]

-

-

Assay Procedure:

-

50 µL of the diluted test viruses are added to the wells of a 96-well plate.

-

50 µL of the various this compound dilutions (or buffer for control) are added to the wells containing the virus and incubated at room temperature for 45 minutes to allow the inhibitor to bind to the enzyme.[8]

-

50 µL of the MUNANA working solution is added to each well to start the enzymatic reaction, and the plate is incubated at 37°C for 1 hour.[8]

-

100 µL of the stop solution is added to each well to terminate the reaction.[8]

-

-

Data Acquisition and Analysis:

-

The fluorescence is measured using a fluorometer with an excitation wavelength of 355-360 nm and an emission wavelength of 460 nm.[8][11]

-

The concentration of this compound that reduces the neuraminidase activity by 50% (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[8][9]

-

Chemiluminescence-Based Neuraminidase Inhibition Assay

This assay offers higher sensitivity compared to the fluorescence-based method.[12] It utilizes a chemiluminescent 1,2-dioxetane substrate.

Principle: Neuraminidase cleaves the substrate, leading to the emission of light. The light intensity is proportional to the enzyme's activity. This compound's inhibitory effect is measured by the reduction in the chemiluminescent signal.

Detailed Methodology:

-

Sample and Reagent Preparation: Similar to the fluorescence-based assay, diluted virus samples and serial dilutions of this compound are prepared. The proprietary NA-XTD™ Assay Kit provides the necessary buffers and substrate.[13]

-

Assay Procedure:

-

25 µL of the this compound dilutions are added to the wells of a 96-well plate.

-

25 µL of the diluted virus sample is added to each well and the plate is incubated for 20 minutes at 37°C.[13]

-

25 µL of the diluted chemiluminescent substrate is added to each well.

-

The plate is incubated for 30 minutes at ambient temperature.[13]

-

-

Data Acquisition and Analysis:

-

The chemiluminescent signal is read using a luminometer.

-

The IC50 value is determined by plotting the percentage of inhibition versus the inhibitor concentration.

-

Molecular Docking

Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand (this compound) to a receptor (neuraminidase active site).

Principle: Docking algorithms explore various conformations of the ligand within the binding site and score them based on a scoring function that estimates the binding energy.

General Workflow:

-

Protein and Ligand Preparation: The 3D structures of the neuraminidase protein (obtained from the Protein Data Bank) and this compound are prepared. This involves adding hydrogen atoms, assigning charges, and defining the binding site.

-

Docking Simulation: A docking program (e.g., AutoDock) is used to place the this compound molecule into the defined active site of the neuraminidase. The program samples different orientations and conformations of the ligand.

-

Scoring and Analysis: The different poses of the ligand are scored based on their predicted binding free energy.[14] The pose with the lowest energy is considered the most likely binding mode. The interactions between the ligand and the protein residues are then analyzed.

Visualizations

This compound Binding to the Neuraminidase Active Site

The following diagram illustrates the key interactions between this compound and the amino acid residues within the active site of influenza neuraminidase. This compound's guanidino group forms crucial salt bridges with glutamate (Glu) and aspartate (Asp) residues, anchoring it firmly in the active site.

Caption: Key interactions of this compound within the neuraminidase active site.

Experimental Workflow for Neuraminidase Inhibition Assay

The following diagram outlines the general workflow for determining the IC50 of this compound using a neuraminidase inhibition assay.

Caption: General workflow for a neuraminidase inhibition assay.

References

- 1. Sensitivity of influenza viruses to this compound and oseltamivir: a study performed on viruses circulating in France prior to the introduction of neuraminidase inhibitors in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neuraminidase Sequence Analysis and Susceptibilities of Influenza Virus Clinical Isolates to this compound and Oseltamivir - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antivirals Targeting the Neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Discovery of Novel Natural Inhibitors of H5N1 Neuraminidase Using Integrated Molecular Modeling and ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Silico Studies Reveal Peramivir and this compound as an Optimal Drug Treatment Even If H7N9 Avian Type Influenza Virus Acquires Further Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. tools.thermofisher.com [tools.thermofisher.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. Investigation on the Binding Properties of N1 Neuraminidase of H5N1 Influenza Virus in Complex with Fluorinated Sialic Acid Analog Compounds—a Study by Molecular Docking and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

The Blueprint of a Breakthrough: Zanamivir's Creation Through Rational Drug Design

An In-depth Technical Guide on the Structure-Based Design of the First Neuraminidase Inhibitor

This guide provides a detailed examination of the pivotal role that rational, structure-based drug design played in the development of Zanamivir (Relenza). It serves as a technical resource for researchers, scientists, and professionals in drug development, illustrating one of the earliest and most successful applications of this methodology. The process, from target identification to lead optimization, demonstrates a landmark achievement in antiviral therapy.

Introduction: A Paradigm Shift in Antiviral Strategy

The development of this compound in the late 1980s and early 1990s marked a significant departure from traditional drug discovery methods that relied on broad screening of compounds.[1] Instead, it was a pioneering example of rational drug design, a process that leverages detailed knowledge of a biological target's three-dimensional structure to create specific and potent inhibitors.[2][3]

The target for this effort was influenza virus neuraminidase (NA), a surface glycoprotein enzyme essential for the virus's life cycle.[4] Neuraminidase cleaves terminal sialic acid residues from host cell receptors and newly formed virions, a crucial step for the release of progeny viruses from infected cells and their subsequent spread.[5] By inhibiting this enzyme, the viral replication cycle could be effectively halted. The strategy hinged on the availability of the X-ray crystal structure of influenza neuraminidase, which provided a detailed atomic-level map of its active site.[1][6]

The Rational Design Workflow: From Substrate to Inhibitor

The creation of this compound was a multi-stage process, beginning with a known weak inhibitor and systematically modifying it based on the structural and chemical properties of the neuraminidase active site. This logical progression is a hallmark of structure-based drug design.

The starting point was 2-deoxy-2,3-didehydro-N-acetylneuraminic acid (DANA), an analogue of the natural substrate, sialic acid.[1][6] DANA was known to be a transition-state analogue inhibitor of neuraminidase, mimicking the flattened, high-energy state of sialic acid as it is being cleaved by the enzyme.[5][7] However, its inhibitory activity was modest. The goal was to design derivatives of DANA that would bind more tightly and specifically to the enzyme's catalytic site.

Computational chemistry techniques were employed to probe the active site of the enzyme.[1] Software like GRID was used to calculate the interaction energies between various chemical probes (representing functional groups) and the amino acid residues lining the catalytic site. This analysis revealed a key insight: an energetically favorable pocket existed in the active site that was occupied by the C4 hydroxyl group of DANA. This pocket contained the conserved, negatively charged side chain of a glutamic acid residue (Glu119).[1]

This discovery led to a clear design hypothesis: replacing the neutral C4 hydroxyl group with a positively charged group would create a favorable electrostatic interaction (a salt bridge) with Glu119, thereby anchoring the inhibitor more tightly in the active site.

The first modification involved substituting the hydroxyl with an amino group (-NH2), which is positively charged at physiological pH. The resulting compound, 4-amino-DANA, was synthesized and tested, revealing it to be approximately 100 times more potent as a neuraminidase inhibitor than the original lead, DANA.[1]

Further analysis of the active site pocket suggested it was large enough to accommodate the even more basic and larger guanidino group. This group offered the potential for multiple hydrogen bonds with not only Glu119 but also Glu227 and Asp151.[8] The synthesis of this 4-guanidino-DANA derivative yielded this compound, a highly potent and specific inhibitor of both influenza A and B neuraminidases.[1]

Quantitative Data: Inhibitor Potency

The success of the rational design approach is quantified by the significant increase in inhibitory potency at each step of modification. The 50% inhibitory concentration (IC50) is a standard measure of an inhibitor's effectiveness.

| Compound/Drug | Target Virus Type / Subtype | Mean IC50 (nM) | Fold Improvement vs. DANA |

| DANA | Human Parainfluenza Virus 3 (HPF3) | 2,100 nM[9] | 1x (Baseline) |

| 4-Amino-DANA | Human Parainfluenza Virus 3 (HPF3) | 3,200 - 8,000 nM[9] | ~0.4x |

| This compound | Human Parainfluenza Virus 3 (HPF3) | 0.25 nM[9] | 8,400x |

| This compound | Influenza A (H1N1) | 0.76 - 0.92 nM[3][10] | - |

| This compound | Influenza A (H3N2) | 1.82 - 2.28 nM[3][10] | - |

| This compound | Influenza B | 2.28 - 4.19 nM[3][10] | - |

*Note: For HPF3, 4-Amino-DANA unexpectedly showed lower potency than DANA, while the guanidino addition in this compound led to a massive increase in potency, highlighting the specific success of the guanidino group interaction.

Key Experimental Protocols

The development of this compound relied on several key experimental techniques to validate the design hypotheses.

Neuraminidase Inhibition Assay (Fluorescence-Based)

This assay is crucial for determining the IC50 values of potential inhibitors. It measures the enzymatic activity of neuraminidase by using a fluorogenic substrate, most commonly 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[11][12] When neuraminidase cleaves the sialic acid portion of MUNANA, it releases the fluorescent product 4-methylumbelliferone (4-MU), which can be quantified.

Methodology:

-

Virus Preparation: Influenza virus isolates are cultured and titrated to determine the appropriate dilution for the assay.

-

Inhibitor Dilution: The inhibitor (e.g., this compound) is serially diluted in assay buffer to create a range of concentrations.

-

Incubation: A fixed amount of the virus is pre-incubated with the various concentrations of the inhibitor for a set period (e.g., 30 minutes) to allow for binding to the neuraminidase enzyme.

-

Substrate Addition: A solution of MUNANA is added to all wells, and the plate is incubated at 37°C for a defined time (e.g., 60 minutes).

-

Reaction Termination: The enzymatic reaction is stopped by adding a stop solution (e.g., NaOH in ethanol), which raises the pH and enhances the fluorescence of the 4-MU product.[11]

-

Fluorescence Reading: The plate is read using a fluorometer with an excitation wavelength of ~355-365 nm and an emission wavelength of ~450-460 nm.[11]

-

Data Analysis: The fluorescence intensity is plotted against the inhibitor concentration. The IC50 value is calculated as the concentration of the inhibitor that reduces the neuraminidase activity by 50% compared to the control (no inhibitor).

X-ray Crystallography of Neuraminidase

This structural biology technique was the foundation of the entire rational design project. It provides a three-dimensional atomic map of the protein, allowing researchers to visualize the active site and understand how substrates and inhibitors bind.

Methodology:

-

Protein Expression and Purification: The enzymatically active head of the neuraminidase protein is expressed, typically using a baculovirus or other expression system, and purified to a high degree.

-

Crystallization: The purified protein is subjected to various conditions (e.g., different buffers, pH levels, precipitants) to induce the formation of highly ordered, three-dimensional crystals. This is often the most challenging step.

-

X-ray Diffraction: The crystals are exposed to a focused beam of X-rays. The electrons in the atoms of the protein crystal diffract the X-rays, creating a complex pattern of spots that is recorded on a detector.

-

Data Processing and Structure Solution: The diffraction pattern is computationally analyzed to determine the electron density map of the protein. This map is then used to build and refine an atomic model of the neuraminidase structure.

-

Complex Structure Determination: To understand binding, crystals of the neuraminidase are soaked in a solution containing the inhibitor (like DANA or this compound), or the protein and inhibitor are co-crystallized. The diffraction experiment is then repeated to solve the structure of the enzyme-inhibitor complex, revealing the precise molecular interactions.[13][14]

Molecular Interactions: The Key to High-Affinity Binding

The crystal structure of this compound in complex with neuraminidase confirmed the design hypothesis. The positively charged guanidino group at the C4 position forms a network of highly favorable electrostatic interactions and hydrogen bonds with conserved negatively charged residues at the bottom of the active site pocket.

Specifically, the guanidino group forms a salt bridge with Glu119 and additional hydrogen bonds with Asp151 and Glu227.[8] Simultaneously, this compound's carboxylate group interacts with a trio of conserved arginine residues (Arg118, Arg292, Arg371), and its acetamido group interacts with Arg152. This extensive network of interactions explains this compound's extremely tight binding and high potency as an inhibitor.

Conclusion

The development of this compound stands as a testament to the power of rational, structure-based drug design. By combining X-ray crystallography, computational chemistry, and synthetic chemistry, scientists were able to logically progress from a weak, naturally occurring inhibitor to a potent, clinically effective antiviral drug. This case study remains a foundational example in medicinal chemistry, demonstrating how a deep understanding of molecular interactions can be directly translated into life-saving therapeutics and paving the way for the development of subsequent neuraminidase inhibitors and other rationally designed drugs.[2]

References

- 1. caymanchem.com [caymanchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Neuraminidase Sequence Analysis and Susceptibilities of Influenza Virus Clinical Isolates to this compound and Oseltamivir - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Viral neuraminidase - Wikipedia [en.wikipedia.org]

- 5. Neuraminidase - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Analysis of inhibitor binding in influenza virus neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Anti-Influenza Virus Agent 4-GU-DANA (this compound) Inhibits Cell Fusion Mediated by Human Parainfluenza Virus and Influenza Virus HA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sensitivity of influenza viruses to this compound and oseltamivir: a study performed on viruses circulating in France prior to the introduction of neuraminidase inhibitors in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The 2.2 A resolution crystal structure of influenza B neuraminidase and its complex with sialic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. embopress.org [embopress.org]

The Molecular Basis of Neuraminidase Inhibition by Zanamivir: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delineates the molecular mechanisms underpinning the inhibition of influenza neuraminidase by the antiviral drug zanamivir. It provides a comprehensive overview of the drug's design, its interaction with the enzyme's active site, the experimental protocols used to characterize this interaction, and the molecular basis of viral resistance.

Introduction: Targeting Viral Egress

Influenza viruses, the causative agents of seasonal epidemics and occasional pandemics, rely on two primary surface glycoproteins: hemagglutinin (HA) and neuraminidase (NA). While HA facilitates viral entry into host cells, NA is crucial for the release of newly formed virus particles from infected cells, thereby enabling the spread of infection. NA functions as a sialidase, an enzyme that cleaves terminal sialic acid residues from glycoconjugates on the surface of the host cell and from the newly synthesized virions themselves. Inhibition of NA prevents the release of progeny virions, causing them to aggregate at the cell surface and reducing the viral load.

This compound (Relenza®) was the first neuraminidase inhibitor to be developed through rational, structure-based drug design. It is a potent and specific inhibitor of both influenza A and B virus neuraminidases.

Mechanism of Action: A Transition-State Analog

This compound is a structural analog of sialic acid (N-acetylneuraminic acid), the natural substrate for neuraminidase. The design of this compound was based on the crystal structure of the neuraminidase active site and the proposed enzymatic mechanism, which involves the formation of a transient, planar oxocarbocation intermediate. This compound mimics this transition state, allowing it to bind to the active site with much higher affinity than the natural substrate.

The key structural modification that confers high-affinity binding is the substitution of the C4 hydroxyl group of the sialic acid precursor, DANA (2,3-didehydro-2-deoxy-N-acetylneuraminic acid), with a positively charged guanidino group. This guanidino group forms strong ionic and hydrogen bond interactions with conserved negatively charged amino acid residues within the enzyme's active site, primarily Glu119 and Glu227, and also interacts with Asp151.

Other critical interactions that stabilize the binding of this compound in the neuraminidase active site include:

-

The C2 carboxylate group of this compound forms a salt bridge with a highly conserved triad of arginine residues (Arg118, Arg292, and Arg371).

-

The acetamido group at C5 interacts with Arg152.

-

The glycerol side chain (C7-C9) forms hydrogen bonds with Glu276.

These multiple, high-energy interactions result in a tight and specific binding of this compound to the neuraminidase active site, effectively blocking its catalytic function.

Quantitative Analysis of this compound Inhibition

The inhibitory activity of this compound is typically quantified by its 50% inhibitory concentration (IC₅₀), which is the concentration of the drug required to reduce neuraminidase activity by 50%. These values are determined through enzyme inhibition assays and can vary depending on the influenza virus type and subtype, the specific neuraminidase variant (wild-type or mutant), and the assay methodology used.

Table 1: this compound IC₅₀ Values for Wild-Type Influenza Viruses

| Influenza Virus Type/Subtype | Neuraminidase (NA) Type | Mean this compound IC₅₀ (nM) | Assay Method |

| Influenza A(H1N1) | N1 | 0.76 | Chemiluminescent & Fluorescent |

| Influenza A(H3N2) | N2 | 1.82 | Chemiluminescent & Fluorescent |

| Influenza B | B | 2.28 | Chemiluminescent & Fluorescent |

Data compiled from Gubareva et al. (2000). Note that IC₅₀ values can show slight variations between studies. For instance, N1 viruses have shown mean this compound IC₅₀s of 0.61 nM and 0.92 nM in chemiluminescent and fluorescent assays, respectively. Similarly, N2 viruses showed mean IC₅₀s of 2.17 nM and 1.48 nM, and Influenza B viruses 2.57 nM and 2.02 nM in the respective assays.

Table 2: Impact of Resistance Mutations on this compound IC₅₀

Mutations in the neuraminidase gene can lead to reduced susceptibility to this compound. These mutations often occur in or near the active site and disrupt the key interactions required for high-affinity binding.

| Neuraminidase Mutation | Virus Type/Subtype | This compound IC₅₀ (nM) (Mutant) | Fold Increase in IC₅₀ vs. Wild-Type | Reference |

| E119G | Influenza A(H3N2) | ~100 | - | |

| E119D | Influenza A(H3N2) | ~150 | - | |

| R152K | Influenza B | ~100 (150-fold increase) | 150 | |

| Q136K | Influenza A(H1N1) | 98.1 - 124.2 | 248 - 327 | |

| R292K | Influenza A(H3N2) | - | - | |

| D198N | Influenza B | Resistant | - |

Note: The fold increase can vary depending on the wild-type parent strain and the specific assay conditions.

Experimental Protocols

Fluorescence-Based Neuraminidase Inhibition Assay (MUNANA Substrate)

This is the most widely used method for determining the susceptibility of influenza viruses to neuraminidase inhibitors. The assay relies on the cleavage of a fluorogenic substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), by the neuraminidase enzyme, which releases the fluorescent product 4-methylumbelliferone (4-MU). The reduction in fluorescence in the presence of an inhibitor is used to calculate the IC₅₀ value.

Detailed Methodology:

-

Reagent Preparation:

-

Assay Buffer (1x): 33.3 mM MES, 4 mM CaCl₂, pH 6.5.

-

This compound Stock Solution: Prepare a master stock of 300 µM this compound by dissolving the appropriate amount in 2x assay buffer (66.6 mM MES, 8 mM CaCl₂, pH 6.5).

-

MUNANA Substrate Working Solution: Prepare a 300 µM working solution of MUNANA in 1x assay buffer. This solution is light-sensitive and should be protected from light.

-

Stop Solution: Prepare a solution of 0.1 M NaOH in 80-83% ethanol.

-

-

Virus Titration (NA Activity Assay):

-

Perform serial two-fold dilutions of the virus stock in a 96-well plate.

-

Add the MUNANA working solution to each well and incubate at 37°C for 30-60 minutes.

-

Stop the reaction by adding the stop solution.

-

Measure the fluorescence using a fluorometer (excitation ~355-360 nm, emission ~450-460 nm).

-

Determine the virus dilution that yields a high signal without being in substrate-limiting conditions.

-

-

Inhibition Assay:

-

Prepare serial dilutions of this compound in a 96-well plate. The final concentrations should typically range from 0.01 nM to 10,000 nM.

-

Add the pre-determined optimal dilution of the virus to each well containing the inhibitor.

-

Incubate the virus-inhibitor mixture at room temperature for 30-45 minutes to allow for binding.

-

Initiate the enzymatic reaction by adding the MUNANA working solution to all wells.

-

Incubate the plate at 37°C for 60 minutes.

-

Terminate the reaction by adding the stop solution.

-

Read the fluorescence as described above.

-

-

Data Analysis:

-

Subtract background fluorescence (wells with no virus).

-

Plot the percentage of neuraminidase inhibition versus the logarithm of the inhibitor concentration.

-

Calculate the IC₅₀ value using a suitable curve-fitting software (e.g., four-parameter logistic regression).

-

X-Ray Crystallography of Neuraminidase-Zanamivir Complexes

X-ray crystallography has been instrumental in understanding the precise interactions between this compound and the neuraminidase active site.

General Methodology:

-

Protein Expression and Purification: The neuraminidase head domain is typically expressed using a baculovirus system in insect cells and purified using affinity chromatography.

-

Crystallization: Purified neuraminidase is crystallized, often using the hanging-drop vapor-diffusion method.

-

Soaking: The neuraminidase crystals are soaked in a solution containing a high concentration of this compound (e.g., 5 mM) to allow the inhibitor to diffuse into the active site of the protein crystals.

-

Cryo-protection and Data Collection: Crystals are transferred to a cryo-protectant solution before being flash-cooled in liquid nitrogen. X-ray diffraction data are then collected at a synchrotron source.

-

Structure Determination and Refinement: The diffraction data are processed to determine the three-dimensional electron density map of the neuraminidase-zanamivir complex. The atomic model is then built and refined to fit the experimental data.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the neuraminidase-zanamivir complex in a solvated environment, complementing the static picture from X-ray crystallography.

General Methodology:

-

System Setup:

-

The initial coordinates of the neuraminidase-zanamivir complex are typically obtained from a high-resolution crystal structure (e.g., from the Protein Data Bank).

-

The complex is placed in a simulation box filled with a specific water model (e.g., TIP3P).

-

Counter-ions are added to neutralize the system.

-

-

Force Field Parametrization:

-

A force field (e.g., Amber, GROMOS) is used to describe the interatomic interactions for the protein, water, and ions.

-

Specific parameters for the this compound molecule are generated.

-

-

Simulation Protocol:

-

The system undergoes energy minimization to remove steric clashes.

-

The system is gradually heated to the desired temperature (e.g., 300 K) and equilibrated at a constant pressure (e.g., 1 bar).

-

A production MD simulation is run for an extended period (nanoseconds to microseconds) to sample the conformational space of the complex.

-

-

Trajectory Analysis: The resulting trajectory is analyzed to study the stability of the complex, hydrogen bond networks, conformational changes, and to calculate binding free energies.

Visualizing the Molecular Interactions and Processes

Neuraminidase Catalytic Cycle

Caption: The enzymatic cycle of influenza neuraminidase cleaving its natural substrate, sialic acid.

This compound Inhibition Mechanism

An In-depth Technical Guide to the Initial Synthesis Pathways of Zanamivir from N-acetylneuraminic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the seminal synthetic routes for the antiviral drug Zanamivir, commencing from the readily available starting material, N-acetylneuraminic acid (Neu5Ac). The document details the key chemical transformations, presents quantitative data for comparative analysis, and offers detailed experimental protocols for the synthesis of this important neuraminidase inhibitor.

Introduction

This compound was one of the first neuraminidase inhibitors to be developed as a therapeutic agent against influenza A and B viruses. Its synthesis, originally reported by von Itzstein and coworkers, represents a significant achievement in carbohydrate chemistry and structure-based drug design. This guide will focus on the foundational synthetic pathways that established the feasibility of producing this compound from N-acetylneuraminic acid, a sialic acid that serves as a natural substrate for the viral neuraminidase enzyme. The core strategy involves a series of key transformations of the pyranose ring and its substituents to introduce the critical guanidinyl group at the C-4 position and to establish the 2,3-didehydro functionality.

Core Synthetic Pathways

The initial and most cited syntheses of this compound from N-acetylneuraminic acid follow a generally conserved sequence of reactions, with variations in reagents and conditions aimed at improving yield and scalability. The two primary pathways detailed here are the original von Itzstein synthesis and the scalable route developed by Glaxo (later GlaxoSmithKline).

The general synthetic sequence can be outlined as follows:

-

Esterification of the carboxylic acid at C-2.

-

Peracetylation of the hydroxyl groups.

-

Formation of a 2,3-unsaturated sugar derivative.

-

Introduction of an azido group at the C-4 position.

-

Reduction of the azido group to an amine.

-

Guanidinylation of the C-4 amino group to yield this compound.

The von Itzstein Synthesis Pathway

The pioneering synthesis by von Itzstein and his team laid the groundwork for all subsequent synthetic efforts.[1][2] This route is characterized by the formation of an oxazoline intermediate to facilitate the stereoselective introduction of the azide at C-4.

The Glaxo/Chandler Scalable Pathway

Researchers at Glaxo developed a more scalable synthesis, which shares several intermediates with the von Itzstein route but introduces modifications to improve yields and facilitate larger-scale production.[3]

References

Structural Biology of the Zanamivir-Neuraminidase Complex: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structural and molecular interactions between the antiviral drug zanamivir and its target, the influenza virus neuraminidase. The document summarizes key quantitative data, details relevant experimental methodologies, and visualizes complex relationships to facilitate a comprehensive understanding of this critical drug-target interaction.

Introduction to this compound and Neuraminidase

Influenza viruses remain a significant global health threat, primarily due to their rapid evolution and the potential for pandemic outbreaks. The viral surface glycoprotein neuraminidase (NA) is a crucial enzyme for the replication and propagation of the virus. It functions by cleaving terminal sialic acid residues from host cell receptors, which facilitates the release of newly formed virions from infected cells. Due to the highly conserved nature of its active site across different influenza A and B strains, neuraminidase is a prime target for antiviral drug development.

This compound (4-guanidino-Neu5Ac2en) was one of the first commercially successful neuraminidase inhibitors developed through structure-based drug design. It is a transition-state analog of sialic acid, the natural substrate of neuraminidase. By binding with high affinity to the enzyme's active site, this compound effectively blocks its function, thereby preventing the release of viral progeny and halting the spread of infection. Understanding the precise molecular interactions within the this compound-neuraminidase complex is fundamental for the development of next-generation antivirals and for predicting and overcoming drug resistance.

Structural Overview of the this compound-Neuraminidase Complex

The crystal structure of the this compound-neuraminidase complex reveals that this compound binds to the highly conserved active site of the neuraminidase enzyme. This active site is a pocket on the surface of the mushroom-shaped neuraminidase head. The binding of this compound is characterized by a network of hydrogen bonds and salt bridges with key amino acid residues within this pocket.

The guanidino group of this compound, a key feature distinguishing it from the natural substrate, forms favorable interactions with the side chains of glutamic acid 119 (E119) and glutamic acid 227 (E227).[1] The carboxylate group of this compound interacts with a triad of conserved arginine residues: R118, R292, and R371.[2] The glycerol side chain forms hydrogen bonds with glutamic acid 276 (E276).[1] Additionally, the acetamido group interacts with arginine 152 (R152).[1] These interactions collectively contribute to the high-affinity binding of this compound to the neuraminidase active site, leading to potent inhibition of its enzymatic activity.

Quantitative Data

The following tables summarize the crystallographic data for several this compound-neuraminidase complex structures available in the Protein Data Bank (PDB) and the in vitro inhibitory activity of this compound against various influenza virus strains.

Table 1: Crystallographic Data for this compound-Neuraminidase Complexes

| PDB ID | Influenza Strain/NA Subtype | Resolution (Å) | R-Value Work | R-Value Free | Reference |

| 3B7E | A/Brevig Mission/1/1918 (H1N1) | 1.45 | 0.140 | 0.160 | [3] |

| 3CKZ | A/Viet Nam/1203/2004 (H5N1) - H274Y mutant | 1.90 | 0.201 | 0.228 | [4] |

| 2HTQ | A/Duck/Ukraine/1/1963 (H3N8) | 2.20 | 0.271 | 0.334 | [1] |

| 5L17 | A/Shanghai/2/2013 (H7N9) | 2.40 | 0.205 | 0.256 | [2] |

| 4MJV | Influenza A Virus (Subtype N1) | 2.65 | 0.200 | 0.285 | [5] |

Table 2: In Vitro Inhibitory Activity of this compound against Influenza Neuraminidase

| Influenza Virus Type/Subtype | Mean IC₅₀ (nM) | Assay Method | Reference |

| Influenza A (H1N1) | 0.76 | Chemiluminescent/Fluorescent | [6] |

| Influenza A (H3N2) | 1.82 | Chemiluminescent/Fluorescent | [6] |

| Influenza B | 2.28 | Chemiluminescent/Fluorescent | [6] |

| Influenza A (H1N1) | 0.92 | Fluorometric | [7] |

| Influenza A (H3N2) | 2.28 | Fluorometric | [7] |

| Influenza B | 4.19 | Fluorometric | [7] |

Experimental Protocols

Recombinant Neuraminidase Expression and Purification

A common method for producing recombinant neuraminidase for structural studies involves expression in insect cells using a baculovirus system.[2]

-

Cloning: The gene encoding the neuraminidase ectodomain is cloned into a baculovirus transfer vector, often with an N-terminal secretion signal and a C-terminal hexa-histidine (His6) tag for purification.

-

Baculovirus Generation: The transfer vector is used to generate a recombinant baculovirus in insect cells (e.g., Spodoptera frugiperda Sf9 cells).

-

Protein Expression: High Five insect cells are infected with the high-titer recombinant baculovirus. The cells are cultured for 72-96 hours to allow for protein expression and secretion into the culture medium.[8]

-

Purification:

-

The cell culture supernatant is harvested and clarified by centrifugation.

-

The supernatant is concentrated and buffer-exchanged.

-

The His-tagged neuraminidase is purified using immobilized metal affinity chromatography (IMAC). The column is washed with a buffer containing a low concentration of imidazole, and the protein is eluted with a high concentration of imidazole.[8]

-

Further purification can be achieved by size-exclusion chromatography to isolate the tetrameric form of the enzyme.

-

X-ray Crystallography of the this compound-Neuraminidase Complex

-

Crystallization:

-

The purified neuraminidase is concentrated to approximately 10 mg/mL.

-

The concentrated protein is incubated with a molar excess of this compound.

-

Crystals are grown using the hanging-drop vapor diffusion method. A typical crystallization condition involves mixing the protein-inhibitor complex with a reservoir solution containing a precipitant such as polyethylene glycol (PEG). For example, crystals of a this compound-resistant N2 neuraminidase were grown in 0.1 M HEPES pH 7.5 and 12% (w/v) PEG 3350.[9]

-

-

Data Collection:

-

Crystals are cryo-protected and flash-cooled in liquid nitrogen.

-

X-ray diffraction data are collected at a synchrotron source.

-

-

Structure Solution and Refinement:

-

The structure is solved by molecular replacement using a previously determined neuraminidase structure as a search model.

-

The model is built and refined using crystallographic software. The final model is validated for its geometric quality and fit to the electron density map.

-

Neuraminidase Inhibition Assay (Fluorescence-Based)

This assay measures the ability of an inhibitor to block the enzymatic activity of neuraminidase.[6]

-

Reagents:

-

Assay buffer (e.g., MES buffer with CaCl₂).

-

Fluorogenic substrate: 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

-

Serial dilutions of this compound.

-

Purified neuraminidase or influenza virus sample.

-

-

Procedure:

-

In a 96-well microplate, the neuraminidase sample is pre-incubated with serial dilutions of this compound for a defined period (e.g., 30 minutes) at 37°C.

-

The enzymatic reaction is initiated by adding the MUNANA substrate.

-

The plate is incubated for a specific time (e.g., 60 minutes) at 37°C.

-

The reaction is stopped by adding a stop solution (e.g., a basic solution like NaOH).

-

The fluorescence of the product, 4-methylumbelliferone, is measured using a fluorometer (excitation ~360 nm, emission ~450 nm).

-

-

Data Analysis:

-

The fluorescence readings are plotted against the inhibitor concentration.

-

The IC₅₀ value, the concentration of inhibitor that reduces enzyme activity by 50%, is calculated from the resulting dose-response curve.

-

Visualizations

Experimental Workflow for Structure Determination

References

- 1. rcsb.org [rcsb.org]

- 2. rcsb.org [rcsb.org]

- 3. rcsb.org [rcsb.org]

- 4. rcsb.org [rcsb.org]

- 5. rcsb.org [rcsb.org]

- 6. Structural and inhibitor sensitivity analysis of influenza B–like viral neuraminidases derived from Asiatic toad and spiny eel - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Crystallization and preliminary X-ray analysis of type B influenza virus neuraminidase complexed with antibody Fab fragments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. Crystallization and preliminary X-ray studies of influenza A virus neuraminidase of subtypes N5, N6, N8 and N9 - PubMed [pubmed.ncbi.nlm.nih.gov]

Zanamivir's Spectrum of Activity Against Influenza A and B Strains: A Technical Guide

Introduction

Zanamivir is an antiviral agent belonging to the neuraminidase inhibitor class of drugs.[1] It is indicated for the treatment of uncomplicated acute illness due to influenza A and B viruses in adults and pediatric patients (7 years and older) who have been symptomatic for no more than two days.[1] this compound works by selectively inhibiting the neuraminidase enzyme of the influenza virus, which is essential for the release of newly formed virus particles from infected cells.[2][3][4] This action prevents the spread of the virus within the respiratory tract.[3] Formulated as a powder for oral inhalation, this compound is delivered directly to the primary site of infection.[4]

Mechanism of Action

The influenza virus replication cycle concludes with the budding of new virions from the host cell membrane. The viral hemagglutinin (HA) protein on the surface of these new virions binds to sialic acid receptors on the host cell, causing the virions to aggregate and remain attached to the cell surface. The viral neuraminidase (NA) enzyme cleaves these sialic acid residues, releasing the progeny virions and allowing them to infect other cells.[5]